2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a pentoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 3-chloro-4-fluorobenzotrifluoride with n-pentanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the fluorine atom is replaced by the pentoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include amines, thiols, or other substituted derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
- 4-Chlorobenzotrifluoride
- 3-Chloro-4-fluorobenzotrifluoride
- 4-Chloro-3-nitrobenzotrifluoride
Comparison: 2-Chloro-1-(pentyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to its analogs The trifluoromethyl group enhances its stability and lipophilicity, making it suitable for various applications
Properties
IUPAC Name |
2-chloro-1-pentoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-2-3-4-7-17-11-6-5-9(8-10(11)13)12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIFTQJVLCJSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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